(S)-4-(((1-Propyl-1H-imidazol-5-yl)methyl)sulfinyl)aniline

Vue d'ensemble

Description

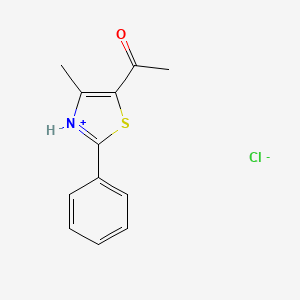

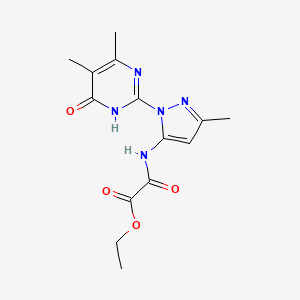

“(S)-4-(((1-Propyl-1H-imidazol-5-yl)methyl)sulfinyl)aniline” is a chemical compound with the CAS Number: 497223-38-8 . Its molecular formula is C13H17N3OS and it has a molecular weight of 263.36 . The IUPAC name for this compound is 4-(((1-propyl-1H-imidazol-5-yl)methyl)sulfinyl)aniline .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17N3OS/c1-2-7-16-10-15-8-12(16)9-18(17)13-5-3-11(14)4-6-13/h3-6,8,10H,2,7,9,14H2,1H3 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound “(S)-4-(((1-Propyl-1H-imidazol-5-yl)methyl)sulfinyl)aniline” should be stored at a temperature between 28°C .Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Research on related imidazole compounds, such as the synthesis of 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, demonstrates the importance of imidazole derivatives in developing intermediates for antitumor agents. This synthesis process highlights the role of these compounds in medicinal chemistry, especially in cancer therapy development (Yang Shijing, 2013).

- The design of ionic liquids incorporating imidazolium components for the efficient nitration of aromatic compounds, including aniline derivatives, suggests applications in organic synthesis and chemical modifications. These compounds facilitate reactions through in situ generation of nitrogen dioxide, underlining their utility in synthetic chemistry (M. Zolfigol et al., 2012).

Antimicrobial and Antifungal Applications

- Studies on imidazole sulfonamides have shown potential antimicrobial and antifungal activities, emphasizing the relevance of imidazole derivatives in developing new therapeutic agents. These compounds have been evaluated for their efficacy against various microorganisms, offering insights into their application in addressing microbial resistance (O. B. Ovonramwen et al., 2021).

Material Science and Corrosion Inhibition

- Imidazole derivatives have been investigated for their corrosion inhibition properties, particularly in protecting metals in acidic environments. Research into benzimidazole bearing 1, 3, 4-oxadiazoles demonstrates these compounds' effectiveness in forming protective layers on metal surfaces, highlighting their application in materials science and engineering (P. Ammal et al., 2018).

Safety And Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) for "(S)-4-(((1-Propyl-1H-imidazol-5-yl)methyl)sulfinyl)aniline" . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Propriétés

IUPAC Name |

4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-2-7-16-10-15-8-12(16)9-18(17)13-5-3-11(14)4-6-13/h3-6,8,10H,2,7,9,14H2,1H3/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPYRLSBRGMJDHW-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC=C1CS(=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN1C=NC=C1C[S@](=O)C2=CC=C(C=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-4-(((1-Propyl-1H-imidazol-5-yl)methyl)sulfinyl)aniline | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[7-(difluoromethyl)-5-(1-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2628606.png)

![4-[2-[2-(benzylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]-N-[(3-chlorophenyl)methyl]butanamide](/img/structure/B2628610.png)

![2-Oxo-1,3-dihydroimidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B2628611.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)cyclopropanecarboxamide](/img/structure/B2628615.png)

![1,3,8,8-tetramethyl-5-(3-phenoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2628620.png)

![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2628622.png)

![(4R,6S)-4-thiophen-2-yl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2628625.png)